molecular formula C19H27N5O2 B3923224 N-isobutyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-morpholin-4-ylnicotinamide

N-isobutyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-morpholin-4-ylnicotinamide

Cat. No. B3923224
M. Wt: 357.4 g/mol
InChI Key: AFQAZTZKUFWASG-UHFFFAOYSA-N
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Description

N-isobutyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-morpholin-4-ylnicotinamide, commonly known as IMPY, is a small molecule inhibitor that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. IMPY is a member of the nicotinamide family of compounds and is known to exhibit potent inhibitory activity against a range of enzymes.

Mechanism of Action

The mechanism of action of IMPY is not fully understood. However, it is believed to inhibit the activity of enzymes by binding to the active site of the enzyme and blocking its activity. IMPY has been shown to exhibit a high degree of selectivity for certain enzymes, which makes it a promising candidate for the development of selective enzyme inhibitors.
Biochemical and Physiological Effects:
IMPY has been shown to exhibit several biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are enzymes involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in the concentration of acetylcholine in the brain, which has been shown to improve cognitive function. IMPY has also been shown to exhibit antidepressant effects, which are believed to be due to its ability to inhibit the activity of monoamine oxidase, an enzyme involved in the breakdown of neurotransmitters such as serotonin and dopamine.

Advantages and Limitations for Lab Experiments

IMPY has several advantages and limitations for lab experiments. One of the advantages is its high degree of selectivity for certain enzymes, which makes it a promising candidate for the development of selective enzyme inhibitors. However, one of the limitations is its low solubility in water, which can make it difficult to administer in vivo. Additionally, IMPY has been shown to exhibit toxicity at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of IMPY. One of the directions is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another direction is the exploration of its potential as a therapeutic agent for diseases such as Alzheimer's disease, Parkinson's disease, and depression. Additionally, the development of more selective enzyme inhibitors based on the structure of IMPY could lead to the development of new treatments for a range of diseases.

Scientific Research Applications

IMPY has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent inhibitory activity against a range of enzymes, including but not limited to, acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. These enzymes play a crucial role in the pathogenesis of several diseases, including Alzheimer's disease, Parkinson's disease, and depression. IMPY has been shown to exhibit neuroprotective and antidepressant effects in animal models, and several studies have explored its potential as a therapeutic agent for these diseases.

properties

IUPAC Name

N-(2-methylpropyl)-N-[(1-methylpyrazol-4-yl)methyl]-2-morpholin-4-ylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N5O2/c1-15(2)12-24(14-16-11-21-22(3)13-16)19(25)17-5-4-6-20-18(17)23-7-9-26-10-8-23/h4-6,11,13,15H,7-10,12,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFQAZTZKUFWASG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(CC1=CN(N=C1)C)C(=O)C2=C(N=CC=C2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-isobutyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-morpholin-4-ylnicotinamide
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N-isobutyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-morpholin-4-ylnicotinamide
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N-isobutyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-morpholin-4-ylnicotinamide

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